molecular formula C8H12O4 B051566 (R)-4,5-Isopropylidene-2-pentanoic acid CAS No. 123620-88-2

(R)-4,5-Isopropylidene-2-pentanoic acid

Cat. No.: B051566
CAS No.: 123620-88-2
M. Wt: 172.18 g/mol
InChI Key: VBSCJZLLOKWPEK-FCJGRKLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4,5-Isopropylidene-2-pentanoic acid is an organic compound with a unique structure that includes an isopropylidene group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Isopropylidene-2-pentanoic acid typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common method involves the use of a chiral catalyst to induce the formation of the ®-enantiomer. The reaction conditions often include controlled temperatures and pH levels to ensure the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-4,5-Isopropylidene-2-pentanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Isopropylidene-2-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

®-4,5-Isopropylidene-2-pentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4,5-Isopropylidene-2-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through its ability to form specific interactions with proteins and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4,5-Isopropylidene-2-pentanoic acid include other isopropylidene derivatives and pentanoic acid analogs. These compounds share structural similarities but may differ in their chemical properties and reactivity.

Uniqueness

What sets ®-4,5-Isopropylidene-2-pentanoic acid apart is its specific stereochemistry and the presence of the isopropylidene group, which imparts unique reactivity and potential applications. This compound’s ability to participate in a wide range of chemical reactions and its utility in various fields of research highlight its distinctiveness.

Properties

IUPAC Name

(E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSCJZLLOKWPEK-FCJGRKLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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